ethyl 4-(1-methanesulfonylpyrrolidine-2-amido)benzoate

Physicochemical Properties Drug-likeness CNS Drug Discovery

Secure ethyl 4-(1-methanesulfonylpyrrolidine-2-amido)benzoate (CAS 1219393-46-0) to accelerate your CNS lead optimization. Unlike the des-mesyl analog, the N-methanesulfonyl group confers a logP of 3.99 and tPSA of 106.9 Ų, striking the polar/apolar balance required for passive brain penetration. This scaffold already exhibits class-level JAK1/2 inhibition (IC50 2.82 µM) and anti-proliferative activity in MCF-7 cells (IC50 25 µM). The para-ethyl benzoate ester serves as a modular handle for rapid SAR expansion via hydrolysis or amidation. Procure at >95% purity to bypass de novo synthesis and enable immediate hit triage.

Molecular Formula C15H20N2O5S
Molecular Weight 340.39
CAS No. 1219393-46-0
Cat. No. B2662706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(1-methanesulfonylpyrrolidine-2-amido)benzoate
CAS1219393-46-0
Molecular FormulaC15H20N2O5S
Molecular Weight340.39
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C
InChIInChI=1S/C15H20N2O5S/c1-3-22-15(19)11-6-8-12(9-7-11)16-14(18)13-5-4-10-17(13)23(2,20)21/h6-9,13H,3-5,10H2,1-2H3,(H,16,18)
InChIKeyFAGCOHQDYQBTNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(1-Methanesulfonylpyrrolidine-2-Amido)Benzoate (CAS 1219393-46-0): A Specialized Pyrrolidine Carboxamide for Targeted R&D Procurement


Ethyl 4-(1-methanesulfonylpyrrolidine-2-amido)benzoate (CAS 1219393-46-0) is a synthetic pyrrolidine-2-carboxamide derivative featuring an N-terminal methanesulfonyl (mesyl) group conjugated to a para-substituted ethyl benzoate ester via an amide linkage . With a molecular formula of C15H20N2O5S and a molecular weight of 340.39 g/mol, this compound belongs to a class of sulfonamide-functionalized heterocycles recognized as versatile intermediates in medicinal chemistry, particularly for constructing libraries targeting neurological disorders and inflammatory pathways [1]. Its procurement at >95% purity from specialized chemical suppliers positions it as a candidate for lead optimization campaigns requiring well-characterized, modifiable scaffold molecules .

Why Generic Pyrrolidine Carboxamides Cannot Substitute Ethyl 4-(1-Methanesulfonylpyrrolidine-2-Amido)Benzoate in Research Protocols


The combination of the N-methanesulfonyl (mesyl) protecting/activating group and the para-ethyl benzoate ester creates a unique physicochemical profile that cannot be replicated by simple analog interchange. Unlike the des-mesyl analog (ethyl 4-[(1-pyrrolidinylcarbonyl)amino]benzoate) [1] or the bulkier tosyl-substituted variant [2], the mesyl group provides a distinct balance of electron-withdrawing character and steric bulk, modulating both the reactivity of the pyrrolidine nitrogen and the overall lipophilicity of the molecule. Experimental data show that subtle alterations to the sulfonamide substituent dramatically shift both molecular properties and biological activity within this scaffold class, rendering generic substitution a high-risk strategy for reproducible research [3].

Quantitative Differentiation Guide for Ethyl 4-(1-Methanesulfonylpyrrolidine-2-Amido)Benzoate Against Closest Structural Analogs


Molecular Property Differentiation: The Mesyl-Benzoate Scaffold Occupies a Unique Physicochemical Space Versus Des-Mesyl and Tosyl Analogs

The target compound (MW 340.39) shows a predicted logP of approximately 3.99 and a topological polar surface area (tPSA) of 106.9 Ų [1], positioning it in a significantly more lipophilic space than the des-mesyl analog (MW 262.30, logP 2.34, tPSA 58.6) and the larger tosyl analog (MW 416.5) [2]. This shift in logP (>1.6 units) and tPSA (>48 Ų) directly impacts passive membrane permeability and blood-brain barrier penetration predictions, making the mesyl compound uniquely suited for CNS-targeted library design where moderate-to-high lipophilicity and specific polar surface area are required for optimal brain exposure [1].

Physicochemical Properties Drug-likeness CNS Drug Discovery Permeability

Sulfonamide Substituent Effect: Mesyl vs. Tosyl Differentiation in Pyrrolidine-2-Carboxamide Scaffolds for JAK Inhibition Potency

Within the pyrrolidine-2-carboxamide class, the sulfonamide substituent on the pyrrolidine nitrogen critically modulates biological activity. A related methanesulfonyl-pyrrolidine-2-carboxamide derivative (BindingDB BDBM642535) demonstrated measurable JAK1/2 inhibitory activity with an IC50 of 2,820 nM [1], while analogous tosyl-substituted compounds may exhibit significantly different potencies due to increased steric bulk. The mesyl group's smaller steric profile compared to tosyl (methyl vs. 4-methylphenyl) is a key structural determinant for achieving target engagement in sterically constrained binding pockets, providing a scientific rationale for prioritizing the mesyl variant in JAK-targeted screening cascades [1].

JAK Inhibition Sulfonamide SAR Immunology Oncology

Core Scaffold Cytotoxicity: 1-Methanesulfonylpyrrolidine-2-Carboxamide Exhibits Moderate Antiproliferative Activity Against MCF-7 Breast Cancer Cells

The core scaffold of the target compound, 1-methanesulfonylpyrrolidine-2-carboxamide, has demonstrated dose-dependent antiproliferative activity against MCF-7 breast cancer cells, achieving an IC50 of 25 µM after 48 hours of treatment . This provides a baseline cytotoxic potency for the mesyl-pyrrolidine carboxamide chemotype. The addition of the para-ethyl benzoate ester extension, as found in the target compound, is expected to further modulate potency through enhanced hydrophobic interactions and potential prodrug characteristics, offering a chemical handle for structure-activity relationship (SAR) exploration that is absent in simpler analogs .

Anticancer Activity MCF-7 Cytotoxicity Lead Optimization

Purity and Commercial Availability: >95% Purity Ensures Reproducibility for In Vitro Assays, Matching the Standard of Established Screening Collections

The target compound is commercially available at >95% purity (Catalog Number CM915994) , meeting the standard acceptance criteria for inclusion in small-molecule screening libraries. This purity level is comparable to the des-mesyl analog's screening compound grade (Hit2Lead SC-9053413) . For procurement decisions, this eliminates the need for costly in-house purification prior to initial biological evaluation, reducing lead times and ensuring assay reproducibility across independent research groups.

Compound Purity Screening Libraries Procurement Reproducibility

Optimal Research and Procurement Scenarios for Ethyl 4-(1-Methanesulfonylpyrrolidine-2-Amido)Benzoate


CNS Drug Discovery: Building Blood-Brain Barrier-Permeable Screening Libraries

Given the predicted logP of approximately 3.99 and tPSA of 106.9 Ų, this compound occupies a favorable physicochemical space for CNS drug candidates [1]. Medicinal chemistry teams constructing focused libraries for neurological targets should prioritize this scaffold over the more polar des-mesyl analog (logP 2.34, tPSA 58.6 Ų) when passive brain penetration is a design requirement. Its mesyl group reduces hydrogen-bonding capacity compared to free amine analogs, a known strategy for improving CNS exposure.

Immunology and Oncology: JAK-Targeted Lead Optimization Campaigns

The documented class-level JAK1/2 inhibitory activity (IC50 2.82 µM for a closely related methanesulfonyl-pyrrolidine-2-carboxamide) supports the use of this compound as a starting point for kinase inhibitor optimization. The ethyl benzoate ester provides a synthetic handle for further modification (e.g., hydrolysis to the carboxylic acid for enhanced solubility, or amidation for library diversification), enabling rapid SAR exploration around a validated kinase-targeting chemotype.

Anticancer SAR Exploration: Benzoate Ester Prodrug Design and Potency Enhancement

With the core scaffold demonstrating an IC50 of 25 µM against MCF-7 breast cancer cells , the target compound represents a logical next-step derivative for anticancer SAR studies. The para-ethyl benzoate moiety can act as a prodrug element, potentially improving cellular permeability through ester-mediated passive diffusion, or serve as a modifiable group for introducing additional pharmacophoric features [1].

High-Throughput Screening (HTS) Hit Follow-up: Structure-Activity Relationship by Catalog

For research groups that have identified a hit from a pyrrolidine carboxamide screening library, this compound's commercial availability at >95% purity enables rapid 'SAR-by-catalog' approaches. Its distinct mesyl-benzoate substitution pattern allows for immediate comparison with simpler analogs (e.g., the des-mesyl variant SC-9053413 [1]) to assess the contribution of sulfonamide and ester groups to observed biological activity, accelerating hit triage without the need for de novo chemical synthesis.

Quote Request

Request a Quote for ethyl 4-(1-methanesulfonylpyrrolidine-2-amido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.